

# Chemical and physical characteristics of 4-Methyl-3-penten-2-ol

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## Compound of Interest

Compound Name: 4-Methyl-3-penten-2-ol

Cat. No.: B1582873

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## An In-depth Technical Guide to 4-Methyl-3-penten-2-ol

This technical guide provides a comprehensive overview of the chemical and physical characteristics of **4-Methyl-3-penten-2-ol**, tailored for researchers, scientists, and professionals in drug development.

### Chemical Identity and Structure

**4-Methyl-3-penten-2-ol** is an unsaturated aliphatic alcohol. Its structure consists of a five-carbon chain with a double bond between the third and fourth carbons, a hydroxyl group on the second carbon, and a methyl group on the fourth carbon.

Table 1: General Information

Identifier	Value
IUPAC Name	4-methylpent-3-en-2-ol[1]
CAS Number	4325-82-0[1][2]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O[1]
Molecular Weight	100.16 g/mol [1]
Canonical SMILES	CC(C=C(C)C)O[1]
InChI Key	SAOXPNBHKSWHGW-UHFFFAOYSA-N[1]
Synonyms	4-methylpent-3-en-2-ol, 3-Penten-2-ol, 4-methyl-[1]

## Physical and Chemical Properties

Experimentally determined physical properties for **4-Methyl-3-penten-2-ol** are not readily available in the literature. The data presented below are estimated values.

Table 2: Physical Properties

Property	Value	Source
Melting Point	22.55°C	(estimate)[3][4]
Boiling Point	152.63°C	(estimate)[3][4]
Density	0.8489 g/cm <sup>3</sup>	(estimate)[3][4]
Flash Point	46.6°C	
Water Solubility	1.655 x 10 <sup>4</sup> mg/L at 25°C	(estimate)[5]
Refractive Index	1.4289	(estimate)[3]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Methyl-3-penten-2-ol**.

Table 3: Summary of Spectroscopic Data

Technique	Availability
$^1\text{H}$ NMR	Data available
$^{13}\text{C}$ NMR	Data available
Infrared (IR) Spectroscopy	Data available[1]
Mass Spectrometry (MS)	Data available

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **4-Methyl-3-penten-2-ol**, the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra would provide key information about the chemical environment of each atom. While specific peak assignments and coupling constants are not detailed in the available literature, a typical spectrum would show signals corresponding to the methyl, methylene, methine, and hydroxyl protons, as well as the vinylic and aliphatic carbons.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-3-penten-2-ol** would be characterized by a broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  due to the O-H stretching of the alcohol group. A peak around  $1670\text{ cm}^{-1}$  would indicate the C=C stretching of the alkene group. C-H stretching vibrations would be observed around  $2850\text{--}3000\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

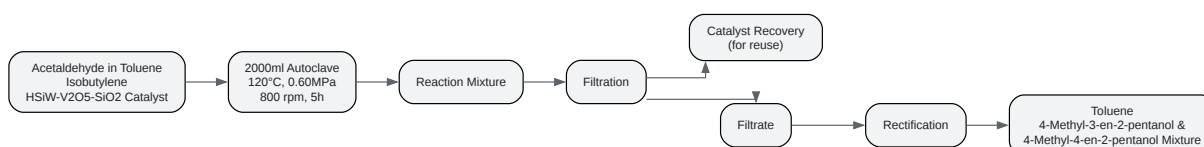
Mass spectrometry of **4-Methyl-3-penten-2-ol** would likely show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  100. Common fragmentation patterns for unsaturated alcohols include the loss of a water molecule ( $\text{M}-18$ ), loss of a methyl group ( $\text{M}-15$ ), and cleavage adjacent to the carbon bearing the hydroxyl group.

## Experimental Protocols

### Synthesis of 4-Methyl-3-penten-2-ol

A detailed experimental protocol for the specific synthesis of pure **4-Methyl-3-penten-2-ol** is not readily available. However, a method for the synthesis of a mixture containing 4-methyl-3-en-2-pentanol has been described. This process involves the reaction of acetaldehyde with isobutylene in the presence of a solid acid catalyst.

#### Experimental Workflow: Synthesis of 4-Methyl-3-en-2-pentanol Isomer Mixture



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*Synthesis workflow for a mixture containing 4-Methyl-3-en-2-pentanol.*

## Safety and Handling

**4-Methyl-3-penten-2-ol** is classified as a flammable liquid and vapor.[1] It is important to handle this chemical with appropriate safety precautions.

Table 4: GHS Hazard Information

Hazard Class	GHS Classification
Flammable liquids	Category 3[1]

#### Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
- P233: Keep container tightly closed.[1]
- P240: Ground and bond container and receiving equipment.[1]

- P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]
- P242: Use non-sparking tools.[1]
- P243: Take action to prevent static discharges.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
- P370+P378: In case of fire: Use appropriate media to extinguish.[1]
- P403+P235: Store in a well-ventilated place. Keep cool.[1]
- P501: Dispose of contents/container in accordance with local regulations.[1]

## Applications

**4-Methyl-3-penten-2-ol** is utilized in a few key industrial areas.

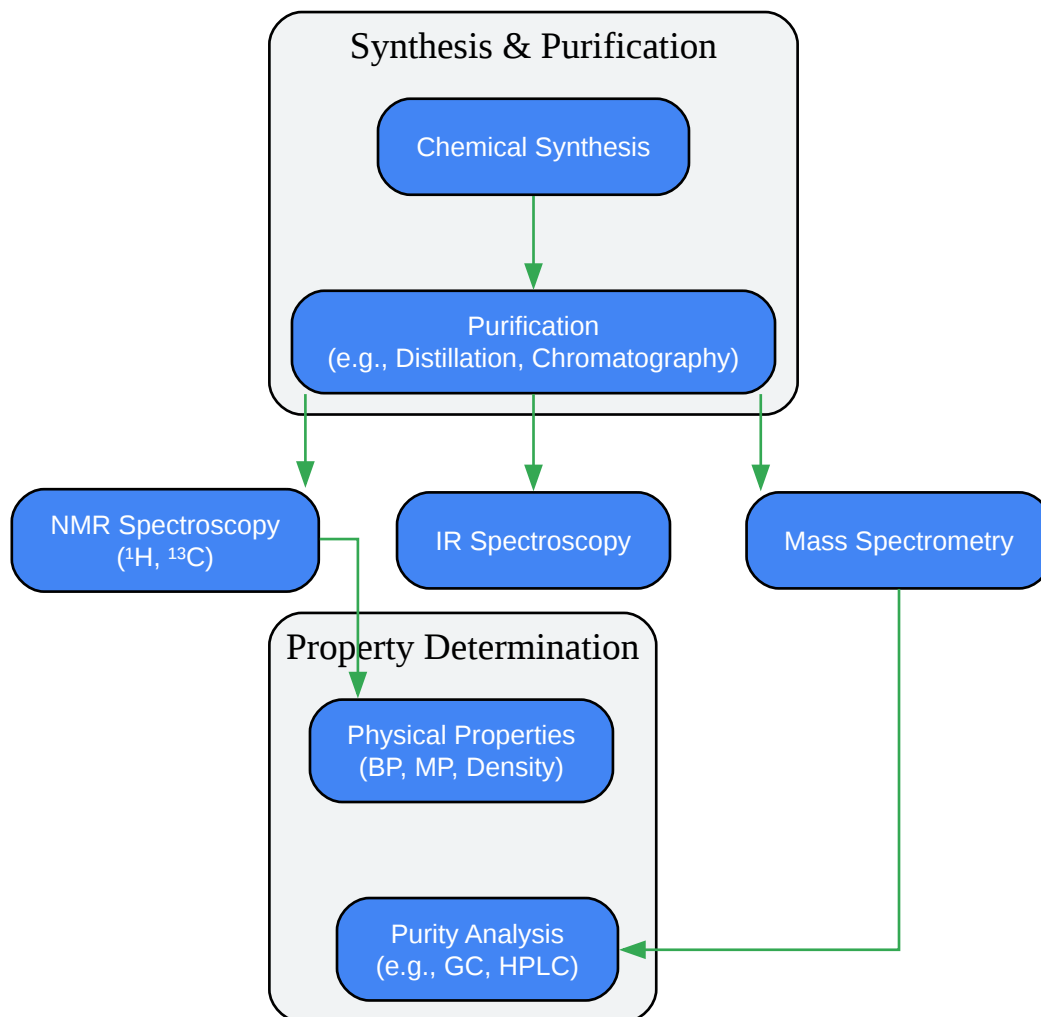
- Flavoring Agent: It is used as a flavoring agent in the food and beverage industry to impart a sweet, fruity taste with floral and tropical notes.[4]
- Fragrance Ingredient: In personal care products and perfumes, it contributes a fruity and floral scent.[4]
- Chemical Intermediate: Its chemical structure makes it a useful intermediate or solvent in the synthesis of other chemicals.[4]

## Biological Activity

Currently, there is no readily available information in the scientific literature regarding specific signaling pathways or significant biological activities of **4-Methyl-3-penten-2-ol** relevant to drug development.

## Logical Relationships in Chemical Analysis

The characterization of a chemical compound like **4-Methyl-3-penten-2-ol** follows a logical progression of analytical techniques.



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*Logical workflow for the analysis of **4-Methyl-3-penten-2-ol**.*

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## References

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- To cite this document: BenchChem. [Chemical and physical characteristics of 4-Methyl-3-penten-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582873#chemical-and-physical-characteristics-of-4-methyl-3-penten-2-ol]

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